Imidazopiridine
Imidazopyrimidines are a class of heterocyclic compounds that possess both imidazole and pyrimidine rings, forming a five-membered ring containing nitrogen atoms. These molecules exhibit diverse structural features and unique biological activities, making them attractive candidates for various pharmaceutical applications.
Structurally, imidazopyrimidines typically consist of an imidazole nucleus fused to a pyrimidine ring at the 1-position or other positions, often leading to compounds with enhanced stability and pharmacological properties. Due to their chemical versatility, these compounds can be modified by altering substituents on either ring to improve binding affinity, selectivity, or bioavailability.
Imidazopyrimidines have been explored for their potential in treating a wide range of diseases, including cardiovascular disorders, inflammatory conditions, and cancers. Their dual heterocyclic nature endows them with favorable pharmacological profiles, such as potent anti-inflammatory effects and excellent oral absorption properties. Currently, several imidazopyrimidine derivatives are under investigation or have been approved for clinical use, highlighting their significant therapeutic potential in the pharmaceutical industry.
In summary, imidazopyrimidines represent a promising class of chemical entities with diverse structural and functional characteristics, making them valuable tools for drug discovery and development.

Struttura | Nome chimico | CAS | MF |
---|---|---|---|
![]() |
7-Methylimidazo[1,2-c]pyrimidin-5(6H)-one | 55662-67-4 | C7H7N3O |
![]() |
Imidazo[1,2-c]pyrimidine-2-carboxylic acid | 914637-64-2 | C7H5N3O2 |
![]() |
9H-Purin-6-amine,7-oxide | 21149-25-7 | C5H5N5O |
![]() |
7-chloro-5-(methylsulfanyl)imidazo1,2-cpyrimidine hydrochloride | 1339891-11-0 | C7H7Cl2N3S |
![]() |
Tert-butyl 7-chloro-5-oxo-2,3-dihydroimidazo[1,2-C]pyrimidine-1(5H)-carboxylate | 1421433-88-6 | C11H14ClN3O3 |
![]() |
Imidazo[1,2-c]pyrimidine,7-methyl- | 425615-33-4 | C7H7N3 |
![]() |
Imidazo1,2-cpyrimidin-5(1H)-one | 849035-92-3 | C6H5N3O |
![]() |
Imidazo[1,2-c]pyrimidin-5(1h)-one | 55662-66-3 | C6H5N3O |
![]() |
7-(difluoromethyl)-5H,8H-imidazo1,2-apyrimidin-5-one | 1018143-73-1 | C7H5N3OF2 |
Letteratura correlata
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
Fornitori consigliati
-
Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
Prodotti consigliati